molecular formula C19H30N4O3 B7542740 3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide

3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide

Cat. No. B7542740
M. Wt: 362.5 g/mol
InChI Key: IFZDJGCFHJCEJL-UHFFFAOYSA-N
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Description

3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide, also known as MP-10, is a synthetic compound that belongs to the family of piperidine derivatives. It has been extensively studied for its potential applications in the field of neuroscience and drug discovery.

Mechanism of Action

The mechanism of action of 3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide involves the inhibition of dopamine reuptake in the brain. This leads to an increase in dopamine levels in the synaptic cleft, which can result in the activation of reward pathways in the brain. This property makes it a potential candidate for the development of drugs that can modulate dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes it a potential candidate for the development of drugs that can modulate dopamine levels in the brain. This compound has been shown to increase dopamine levels in the brain, which can result in the activation of reward pathways in the brain. This property makes it a potential candidate for the development of drugs that can modulate dopamine levels in the brain.

Advantages and Limitations for Lab Experiments

The main advantage of 3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide for lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in the brain. However, the limitations of this compound include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the study of 3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide. One potential direction is the development of drugs that can modulate dopamine levels in the brain for the treatment of addiction and depression. Another potential direction is the study of the biochemical and physiological effects of this compound in animal models. Finally, the development of new synthesis methods for this compound could lead to the creation of more potent and selective compounds for the study of dopamine in the brain.

Synthesis Methods

The synthesis of 3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide involves a multistep process that starts with the reaction of 2-methoxyphenylacetonitrile with piperidine in the presence of a base to form 1-(2-methoxyphenyl)piperidine. This intermediate is then reacted with isopropyl chloroformate and N-tert-butoxycarbonylpropan-2-amine to form the final product, this compound. The overall yield of the synthesis is around 25%.

Scientific Research Applications

3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide has been studied for its potential applications in the field of neuroscience, particularly in the treatment of addiction and depression. It has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This property makes it a potential candidate for the development of drugs that can modulate dopamine levels in the brain.

properties

IUPAC Name

3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O3/c1-14(2)21-18(24)8-11-20-19(25)22-15-9-12-23(13-10-15)16-6-4-5-7-17(16)26-3/h4-7,14-15H,8-13H2,1-3H3,(H,21,24)(H2,20,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFZDJGCFHJCEJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CCNC(=O)NC1CCN(CC1)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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